molecular formula C12H12Cl4Ru2 B1278522 Benzeneruthenium(II) chloride dimer CAS No. 37366-09-9

Benzeneruthenium(II) chloride dimer

Cat. No. B1278522
CAS RN: 37366-09-9
M. Wt: 500.2 g/mol
InChI Key: YGXMUPKIEHNBNQ-UHFFFAOYSA-J
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Description

The benzeneruthenium(II) chloride dimer is a type of diruthenium complex where two ruthenium atoms are bridged by ligands, which can include benzoate derivatives and chloride ions. These complexes are of interest due to their unique structural, magnetic, and electrochemical properties, which can be tuned by varying the substituents on the benzoate ligands.

Synthesis Analysis

The synthesis of various paddlewheel diruthenium(II, II) complexes has been achieved by reacting ruthenium precursors with different chloro- and fluoro-substituted benzoate ligands. These reactions typically yield tetrahydrofuran (THF) adducts with the general formula [Ru2(ClxPhCO2)4(THF)2], where ClxPhCO2(-) represents the chloro-substituted benzoate ligands . Similarly, the synthesis of a novel "quasi-meso" dinuclear η6-benzene-ruthenium(II) complex with chiral salicylaldiminato ligands has been reported, demonstrating the versatility of ruthenium complexes in forming chiral structures .

Molecular Structure Analysis

The molecular structure of these complexes has been extensively characterized using X-ray crystallography. For instance, the μ-oxo-bis[(octaethylporphinato)ruthenium(IV) chloride] benzene solvate exhibits a binuclear coordination group with explicit linear Ru–O–Ru bonds and a planar porphinato core . Additionally, the chloride-bridged chain complex of dinuclear ruthenium(II,III) 3,4,5-tri(ethoxy-d5)benzoate forms a zigzag chain molecule with bridging chloride ligands at axial positions .

Chemical Reactions Analysis

The reactivity of these complexes can be influenced by the ligands present. For example, the "quasi-meso" dinuclear η6-benzene-ruthenium(II) complex with chiral salicylaldiminato ligands shows reactivity towards water in acetone, suggesting that the coordination environment can affect the chemical behavior of the complex . The chloride ligands in these complexes can also participate in bridging between ruthenium centers, as seen in the chain complex of dinuclear ruthenium(II,III) .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzeneruthenium(II) chloride dimers are closely related to their molecular structure and the nature of their ligands. The redox potential of these complexes can be tuned over a wide range by substituting the benzoate ligands with chlorine or fluorine atoms, affecting both the solid-state structure and the solution-phase behavior . The magnetic properties and electrochemistry are also dependent on the ligand environment, as demonstrated by the various chloro- and fluoro-substituted benzoate ligands studied . The electric deflection measurements of the benzene dimer indicate that it is a polar species, which may have implications for the properties of related benzeneruthenium(II) chloride dimers .

Scientific Research Applications

Formation of Ruthenium Phosphine Complexes

Benzeneruthenium(II) chloride dimer is used in the formation of ruthenium phosphine complexes. Hydrogenation of benzeneruthenium(II) chloride dimer in the presence of acylphosphine ligands leads to ruthenium(II)–benzyl phosphine complexes through selective reduction of the carbonyl group to a methylene unit under mild conditions (Gowrisankar et al., 2014).

Synthesis of Ruthenium(II) η5-Dienyl Compounds

In the presence of base, the dimeric complex di-μ-chlorodichloro-bis[(1−3η:6−8η)-2,7-dimethyloctadienediyl]diruthenium(IV) reacts with cyclic and acyclic dienes to form bis(η5-dienyl)ruthenium(II) compounds. These reactions yield high yields of crystalline yellow compounds, which can be converted into half-sandwich complexes and used as precursors for efficient enantioselective hydrogenation catalysts (Bauer et al., 2000).

Cytotoxicity Studies

A systematic study on the cytotoxic potency of dimeric metal precursors, including benzeneruthenium(II) chloride dimer, was conducted in human cancer cell lines. These precursors, commonly used for complex synthesis, showed varying levels of cytotoxicity, with ruthenium(II) dimers exhibiting very low or undetectable activity at applicable concentrations (Geisler et al., 2022).

Synthesis of Conducting Ruthenium Oxide Films

The benzeneruthenium(II) chloride dimer has been used in electrochemical deposition to create conducting films of hydrated ruthenium oxide. This process is significant for applications in catalysis, including water oxidation, light-induced water electrolysis, and as an active anode electrocatalyst constituent (Anderson & Warren, 1984).

Enantioselective Synthesis of P-stereogenic Phosphines

Ruthenium(II) catalysts have been developed for the enantioselective alkylation of chiral racemic secondary phosphines using benzeneruthenium(II) chloride dimer. This process involves the formation of nucleophilic phosphido species, leading to dynamic kinetic asymmetric alkylation, which is significant in the synthesis of chiral compounds (Chan et al., 2009).

properties

IUPAC Name

benzene;dichlororuthenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H6.4ClH.2Ru/c2*1-2-4-6-5-3-1;;;;;;/h2*1-6H;4*1H;;/q;;;;;;2*+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXMUPKIEHNBNQ-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC=C1.C1=CC=CC=C1.Cl[Ru]Cl.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl4Ru2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449898
Record name Benzeneruthenium(II) chloride dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzeneruthenium(II) chloride dimer

CAS RN

37366-09-9
Record name Benzeneruthenium(II) chloride dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneruthenium(II) Chloride Dimer
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Citations

For This Compound
61
Citations
V Sikervar - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 857678‐55‐8 ] C 54 H 48 Cl 2 N 2 P 2 Ru (MW 958.89) InChI = 1S/C48H40P2.C6H8N2.2ClH.Ru/c1‐33‐13‐23‐39(24‐14‐33)49(40‐25‐15‐34(2)16‐26‐40)45‐31‐21‐37‐9‐5‐7‐11‐…
Number of citations: 2 onlinelibrary.wiley.com
KT Wan, ME Davis - Journal of Catalysis, 1995 - Elsevier
A new heterogeneous, asymmetric catalyst is described. The catalyst is a modified version of the supported aqueous-phase catalyst reported previously (Wan and Davis, J. Catal. 148, 1 …
Number of citations: 103 www.sciencedirect.com
KS Bode - 2021 - rave.ohiolink.edu
C–H functionalization is a rapidly growing subfield of organic synthesis, and the development of selective, high-yielding oxidation catalysts is of great importance. This research …
Number of citations: 2 rave.ohiolink.edu
R Boerhan, W Sun, N Tian, Y Wang, J Lu, C Li… - Dalton …, 2019 - pubs.rsc.org
Ru(II) polypyridine complexes which can undergo photo-induced ligand dissociation and subsequent DNA covalent binding may potentially serve as photoactivated chemotherapeutic (…
Number of citations: 18 pubs.rsc.org
J Ye, Y Xu, J Li, D Liu, W Zhang - Research on Chemical Intermediates, 2020 - Springer
Chiral ferrocene-based phosphine–oxazoline ligands have shown efficient asymmetric catalytic behaviors in asymmetric catalysis; however, the design and synthesis of the …
Number of citations: 1 link.springer.com
P Roszkowski, P Małecki, JK Maurin, Z Czarnocki - Synthesis, 2015 - thieme-connect.com
A simple synthetic procedure for the preparation of mono-N-tosylated-1,2-diamines derived from (+)-3-carene is described. (+)-3-Carene is transformed into the corresponding N-…
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M Christakakou, M Schoen, M Schnuerch… - Synlett, 2013 - thieme-connect.com
Suzuki–Miyaura cross-coupling reactions between heteroaryl bromides and arylboronic acids were performed employing a continuous-flow approach using a simple flow reactor …
Number of citations: 20 www.thieme-connect.com
V Beghetto, A Scrivanti, M Bertoldini, M Aversa… - …, 2014 - thieme-connect.com
Thieme E-Journals - Synthesis / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search …
Number of citations: 22 www.thieme-connect.com
TC Motley, L Troian-Gautier, MK Brennaman… - Inorganic …, 2017 - ACS Publications
The synthesis, electrochemistry, and photophysical characterization are reported for 11 tris(bidentate) cyclometalated ruthenium(II) compounds, [Ru(N^N) 2 (C^N)] + . The …
Number of citations: 37 pubs.acs.org
W Sun, Y Jian, M Zhou, Y Yao, N Tian… - Journal of Medicinal …, 2021 - ACS Publications
Novel antibacterial agents capable of efficiently sterilizing intracellular Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) but with low cytotoxicity and low resistance …
Number of citations: 9 pubs.acs.org

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